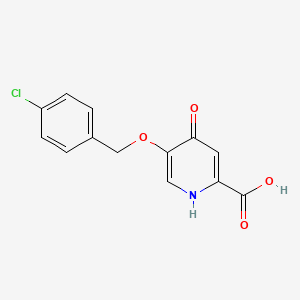
6-Chloro-2-ethyl-5-nitronicotinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-ethyl-5-nitronicotinic acid is a chemical compound with the molecular formula C8H7ClN2O4. It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a nitro group at the 5th position on the pyridine ring.
Métodos De Preparación
The synthesis of 6-Chloro-2-ethyl-5-nitronicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 6-chloro-2-ethylpyridine, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
6-Chloro-2-ethyl-5-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines.
Aplicaciones Científicas De Investigación
6-Chloro-2-ethyl-5-nitronicotinic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-ethyl-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine and ethyl groups influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar compounds to 6-Chloro-2-ethyl-5-nitronicotinic acid include:
6-Chloro-5-nitronicotinic acid: Differing by the position of the nitro group.
2-Ethyl-5-nitronicotinic acid: Lacking the chlorine atom.
6-Chloro-2-methyl-5-nitronicotinic acid: Having a methyl group instead of an ethyl group. The uniqueness of 6-Chloro-2-ethyl-5-nitronicotinic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of 6-Chloro-2-ethyl-5-nitronicotinic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C8H7ClN2O4 |
|---|---|
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
6-chloro-2-ethyl-5-nitropyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClN2O4/c1-2-5-4(8(12)13)3-6(11(14)15)7(9)10-5/h3H,2H2,1H3,(H,12,13) |
Clave InChI |
CXUJLEAQXRRAAT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=C(C=C1C(=O)O)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)

![1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
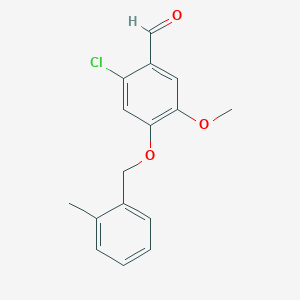
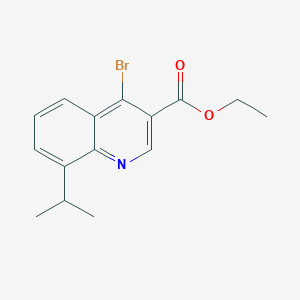

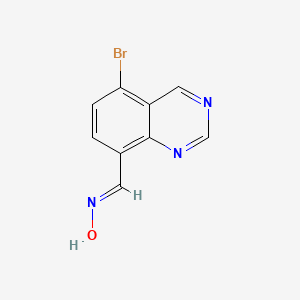
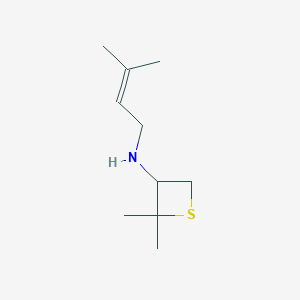
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)


